Dimethyl methyldopa hydrochloride

prodrug metabolism structure-activity relationship O-methylation

Dimethyl methyldopa hydrochloride (CAS 115217-60-2) is the official Methyldopa EP Impurity C / USP Related Compound C reference standard. Unlike the API methyldopa, its 3,4-dimethoxy structure blocks catechol oxidation, giving it superior stability as an analytical marker. It cannot act as a prodrug or substitute for carbidopa. For ANDA/QC labs, certified pharmacopeial-grade material with a full CoA is essential to meet ICH Q3A thresholds. API manufacturers use the (2S)-enantiomer as a protected chiral intermediate, requiring verified enantiomeric purity (≥98% ee).

Molecular Formula C12H20ClNO5
Molecular Weight 293.74 g/mol
Cat. No. B15196611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl methyldopa hydrochloride
Molecular FormulaC12H20ClNO5
Molecular Weight293.74 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl
InChIInChI=1S/C12H17NO4.ClH.H2O/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;/h4-6H,7,13H2,1-3H3,(H,14,15);1H;1H2/t12-;;/m1../s1
InChIKeyNBLSVKGRNLQZSU-CURYUGHLSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 30 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Methyldopa Hydrochloride: Molecular Identity, Pharmacopeial Role, and Procurement Position


Dimethyl methyldopa hydrochloride (CAS 115217-60-2; also referred to as DMMD, 3,4-dimethoxy-α-methyl-L-dopa hydrochloride, or Methyldopa EP Impurity C) is a dimethoxy-substituted derivative of α-methyl-L-dopa. Its molecular formula is C₁₂H₁₈ClNO₄ (MW 275.73 g/mol as the hydrochloride salt; 239.27 g/mol as the free base) . Structurally, it differs from the active pharmaceutical ingredient (API) methyldopa (MW 211.21 g/mol; C₁₀H₁₃NO₄) by the presence of two methoxy (–OCH₃) groups replacing the catechol hydroxyls at the 3- and 4-positions of the phenyl ring . This O-methylation chemically blocks the metabolic activation pathway required for decarboxylation to α-methyl-dopamine—the obligate step for methyldopa's antihypertensive prodrug activity—and simultaneously eliminates the catechol moiety's susceptibility to oxidative degradation [1]. In industrial and regulatory contexts, this compound is formally designated as Methyldopa EP Impurity C (also USP Related Compound C) and serves as a critical reference standard in pharmacopeial purity testing . Additionally, as a chiral synthon derived from L-tyrosine, the (2S) enantiomeric form is employed as a synthetic intermediate in routes to methyldopa API via acid-catalyzed demethylation [2].

Why Dimethyl Methyldopa Hydrochloride Cannot Be Interchanged with Methyldopa API or Other In-Class Compounds


Attempts to substitute dimethyl methyldopa hydrochloride for methyldopa API, or to treat it as functionally equivalent to other methyldopa analogs such as carbidopa or benserazide, fail on structural, metabolic, and regulatory grounds. The 3,4-dimethoxy substitution renders the compound incapable of serving as a prodrug: the O-methyl groups cannot be cleaved by endogenous esterases or cytochrome P450 isoforms under physiological conditions, thereby permanently blocking conversion to the active α-methyl-noradrenaline false neurotransmitter [1]. Unlike carbidopa (a hydrazine-based peripheral aromatic L-amino acid decarboxylase [AADC] inhibitor with an IC₅₀ of approximately 29 μM against AADC) or benserazide (approximately 10-fold more potent than carbidopa as a peripheral AADC inhibitor), dimethyl methyldopa hydrochloride has not been demonstrated to possess direct, potent AADC inhibitory activity [2]. Furthermore, in regulated pharmaceutical manufacturing, dimethyl methyldopa hydrochloride is explicitly defined as Methyldopa EP Impurity C—its presence in API above pharmacopeial thresholds constitutes a quality defect rather than an acceptable substitution . The compound's procurement and use case is therefore categorically distinct: it is an analytical reference material and synthetic intermediate, not a therapeutic agent interchangeable with methyldopa or other decarboxylase inhibitors.

Quantitative Differentiation Evidence for Dimethyl Methyldopa Hydrochloride Against Closest Analogs and Alternatives


Methoxy vs. Hydroxyl Substitution Blocks Metabolic Activation: Structural Basis for Pharmacological Inactivity

Dimethyl methyldopa hydrochloride carries two methoxy (–OCH₃) groups at the 3- and 4-positions of the phenyl ring, whereas the active pharmaceutical agent methyldopa carries two free hydroxyl (–OH) groups at the same positions. The catechol hydroxyls of methyldopa are the essential substrate recognition motif for aromatic L-amino acid decarboxylase (AADC), which converts methyldopa to α-methyl-dopamine—the obligate first step in its antihypertensive mechanism [1]. The O-methyl substitution present in dimethyl methyldopa hydrochloride permanently eliminates this recognition, rendering the compound inert as an AADC substrate and therefore pharmacologically inactive as an antihypertensive prodrug [2]. This is a binary, class-level structural distinction: no endogenous mammalian enzyme is known to efficiently O-demethylate 3,4-dimethoxy-phenylalanine derivatives under physiological conditions.

prodrug metabolism structure-activity relationship O-methylation AADC substrate specificity

Molecular Weight and HPLC Retention Time Differentiation from Methyldopa API for Analytical Method Selectivity

Dimethyl methyldopa hydrochloride (MW 275.73 g/mol as HCl salt; MW 239.27 g/mol as free base, C₁₂H₁₇NO₄) is structurally and chromatographically distinct from methyldopa API (MW 211.21 g/mol; C₁₀H₁₃NO₄) . The dimethoxy substitution increases molecular weight by approximately 28–64 mass units (depending on salt form comparison) and substantially increases reversed-phase HPLC retention due to the greater hydrophobicity conferred by the two methyl groups . In pharmacopeial impurity assays (EP/USP monographs for methyldopa), this compound serves as Methyldopa EP Impurity C, eluting as a well-resolved peak distinct from the API and other specified impurities. Suppliers typically provide certified reference standards at ≥95–97% purity with full characterization documentation (CoA, HPLC, MS, NMR), enabling validated quantitation in API release testing .

HPLC method development impurity profiling pharmacopeial reference standard quality control

Pharmacopeial Identity as a Certified Impurity Reference Standard vs. Research-Grade Analogs

Dimethyl methyldopa hydrochloride is formally listed as Methyldopa EP Impurity C (synonym: USP Methyldopa Related Compound C). Pharmacopeial-grade reference standards of this compound are supplied with comprehensive characterization packages—including HPLC purity certificates (typically ≥95–97%), MS, NMR, and residual solvent analysis—that comply with ICH Q3A/Q3B and pharmacopeial monograph requirements . By contrast, generic 'research-grade' dimethyl methyldopa hydrochloride obtained from non-pharmacopeial vendors may lack certified purity documentation, chiral purity verification, or traceable characterization data suitable for regulatory submissions. This regulatory-identity distinction directly impacts procurement for ANDA (Abbreviated New Drug Application) filers and commercial methyldopa manufacturers, who must demonstrate impurity identification and quantitation using certified reference standards .

pharmacopeial compliance reference standard ANDA impurity qualification

Chiral Purity as a Synthetic Intermediate vs. Racemic or Non-Chiral Alternatives

Dimethyl methyldopa hydrochloride, in its (2S) enantiomeric configuration (derived from L-tyrosine), serves as a chiral synthon for methyldopa API synthesis via acid-catalyzed demethylation of the 3,4-dimethoxy groups to regenerate the catechol . In the patent literature (e.g., CN102786428A), α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile—the nitrile precursor to dimethyl methyldopa—undergoes a two-step hydrolysis to yield methyldopa, with the dimethoxy intermediate preserving the chiral integrity at the α-carbon [1]. The enantiomeric purity of dimethyl methyldopa hydrochloride is therefore a critical quality attribute when used as a synthetic intermediate: racemization at this stage propagates directly to the final API, producing the undesired (R)-enantiomer of methyldopa, which lacks pharmacological activity. Suppliers offering the (2S)-enantiomer with verified chiral purity (typically ≥98% ee by chiral HPLC) provide a verifiable advantage over non-chiral or racemic material for methyldopa manufacturing .

chiral synthesis enantiomeric purity methyldopa manufacturing asymmetric synthesis

Absence of Peripheral Decarboxylase Inhibitor Activity vs. Carbidopa and Benserazide

Carbidopa and benserazide are well-characterized peripheral aromatic L-amino acid decarboxylase (AADC) inhibitors used clinically to prevent extracerebral conversion of levodopa to dopamine in Parkinson's disease therapy. Benserazide is approximately 10-fold more potent than carbidopa as a peripheral AADC inhibitor in both animals and humans [1]. Dimethyl methyldopa hydrochloride, despite being structurally related to methyldopa (which possesses weak decarboxylase inhibitory activity), has not been demonstrated in publicly available literature to exhibit direct, competitive AADC inhibition comparable to carbidopa or benserazide. The 3,4-dimethoxy substitution that defines this compound also eliminates the catechol moiety that is typically required for binding to the AADC active site. This functional distinction categorically separates dimethyl methyldopa hydrochloride from the therapeutic decarboxylase inhibitor class for procurement and application purposes.

AADC inhibition decarboxylase inhibitor carbidopa benserazide selectivity

Oxidative Stability Advantage of 3,4-Dimethoxy vs. Catechol Moiety for Long-Term Reference Standard Storage

Methyldopa API, bearing a catechol (3,4-dihydroxyphenyl) moiety, is susceptible to oxidative degradation via auto-oxidation of the ortho-hydroquinone to the corresponding ortho-quinone, particularly in solution at neutral to alkaline pH and upon exposure to light or metal ions [1]. This degradation necessitates refrigerated storage (2–8°C), protection from light and moisture, and periodic re-qualification of reference standards. Dimethyl methyldopa hydrochloride replaces the oxidation-labile catechol with a 3,4-dimethoxy-phenyl moiety, which is substantially more resistant to oxidative degradation because the methyl ethers cannot undergo the deprotonation and electron-transfer steps required for quinone formation [2]. As a result, dimethyl methyldopa hydrochloride reference standards are expected to exhibit superior long-term storage stability compared to methyldopa API reference standards under identical ambient conditions, reducing re-qualification frequency and procurement replacement costs.

oxidative degradation reference standard stability catechol oxidation storage conditions

Validated Application Scenarios for Dimethyl Methyldopa Hydrochloride Based on Quantitative Differentiation Evidence


Pharmacopeial Impurity Reference Standard for Methyldopa API Release Testing (QC/ANDA)

Dimethyl methyldopa hydrochloride, as Methyldopa EP Impurity C / USP Related Compound C, is the required reference standard for identification and quantitation of the 3,4-dimethoxy impurity in methyldopa API and finished drug products. QC laboratories performing HPLC impurity profiling per EP or USP methyldopa monographs should procure certified reference material with full CoA documentation (purity ≥95–97%) to satisfy ICH Q3A impurity qualification thresholds . The physico-chemical differentiation from methyldopa API (MW 275.73 vs. 211.21 g/mol; higher logP) ensures baseline-resolved chromatographic separation on standard C18 columns, making it suitable as a system suitability standard . Use of certified pharmacopeial-grade material (rather than generic research-grade compound) is essential for ANDA regulatory submissions, where impurity identification must be traceable to a recognized pharmacopeial standard [1].

Chiral Synthon in Methyldopa API Manufacturing via Dimethoxy Intermediate Route

In methyldopa API manufacturing, dimethyl methyldopa hydrochloride (2S-enantiomer) functions as a protected chiral intermediate. The patented CN102786428A process demonstrates that α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile can be hydrolyzed to the dimethoxy intermediate and subsequently demethylated to yield L-methyldopa API . The chiral center at the α-carbon is established early and preserved throughout the synthesis; procuring dimethyl methyldopa hydrochloride with verified enantiomeric purity (≥98% ee) is critical, as any racemization at this stage directly produces the inactive (R)-enantiomer in the final API . API manufacturers should source this intermediate from suppliers providing chiral HPLC verification and documentation suitable for drug master file (DMF) support [1].

Stable Surrogate Standard for Methyldopa Degradation Studies and Forced Degradation Experiments

The 3,4-dimethoxy substitution of dimethyl methyldopa hydrochloride eliminates the catechol auto-oxidation pathway that causes methyldopa API to degrade to colored quinone products under accelerated storage conditions (elevated temperature, humidity, light, alkaline pH) . Although direct comparative forced degradation data are not publicly available, the structural basis for enhanced oxidative stability is well-established: methyl ethers cannot undergo the proton-coupled electron transfer required for quinone formation . QC and stability-testing laboratories may therefore use dimethyl methyldopa hydrochloride as a chemically stable surrogate standard in forced degradation studies where methyldopa API would degrade too rapidly to serve as a reliable reference point, provided method validation confirms equivalent detector response factors.

Negative Control in Pharmacological Studies of AADC Substrates and Decarboxylase Inhibitors

Because the 3,4-dimethoxy substitution permanently blocks AADC substrate recognition—the catechol hydroxyls being the essential recognition motif for enzymatic decarboxylation—dimethyl methyldopa hydrochloride can serve as a structurally matched negative control in experiments designed to test whether observed pharmacological effects require AADC-mediated metabolic activation . Where methyldopa produces α-methyl-dopamine and α-methyl-noradrenaline (active false transmitters), the dimethoxy compound is predicted to produce no such metabolites, enabling investigators to isolate decarboxylation-dependent from decarboxylation-independent effects . This application is distinct from the use of carbidopa or benserazide (which inhibit the enzyme) and instead tests the substrate specificity requirement directly.

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